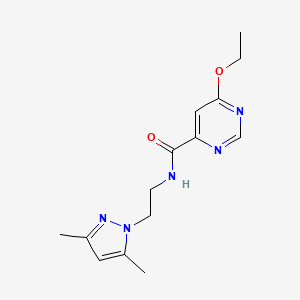
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-ethoxypyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-ethoxypyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C14H19N5O2 and its molecular weight is 289.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The compound N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-ethoxypyrimidine-4-carboxamide belongs to the class of pyrazole derivatives . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are likely to be the causative agents of leishmaniasis (Leishmania strains) and malaria (Plasmodium strains) .
Mode of Action
Pyrazole derivatives are generally known to interact with their targets, causing changes that inhibit the growth and proliferation of the target organisms .
Biochemical Pathways
It is known that antileishmanial and antimalarial compounds typically interfere with essential biochemical pathways in leishmania and plasmodium species, disrupting their life cycles and preventing disease progression .
Result of Action
Given its antileishmanial and antimalarial activities, it can be inferred that the compound likely results in the death or inhibition of leishmania and plasmodium species, thereby alleviating the symptoms of leishmaniasis and malaria .
生物活性
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-ethoxypyrimidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound consists of a pyrazole moiety linked to an ethyl group and a pyrimidine carboxamide. The synthesis typically involves multiple steps including:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
- Alkylation : The pyrazole derivative is then alkylated using an appropriate alkyl halide.
- Pyrimidine Formation : The final step involves the reaction with ethyl cyanoacetate or similar reagents to form the pyrimidine structure.
Anticancer Properties
Research indicates that compounds containing the pyrazole structure exhibit promising anticancer activity. For instance, derivatives of 3,5-dimethylpyrazole have shown potent cytotoxic effects against various cancer cell lines including liver carcinoma (HepG2) and lung carcinoma (A549). The compound's mechanism often involves modulation of autophagy pathways and inhibition of mTOR signaling pathways, which are crucial in cancer cell proliferation and survival.
Table 1: Anticancer Activity of Related Pyrazole Compounds
| Compound Name | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | 5.35 | Autophagy modulation |
| Compound B | A549 | 8.74 | mTOR inhibition |
| This compound | TBD | TBD | TBD |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substitution on the Pyrazole Ring : Different substituents can enhance or reduce activity.
- Pyrimidine Modifications : Altering the ethoxy group may impact solubility and bioavailability.
Study 1: Autophagy Modulation
In a study focused on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, it was found that these compounds reduced mTORC1 activity and increased autophagy at basal levels. This suggests that similar pyrazole derivatives may also modulate autophagy pathways effectively.
Study 2: Cytotoxicity Evaluation
A recent evaluation of novel pyrazole derivatives indicated that certain compounds showed low toxicity against normal fibroblast cells while maintaining high cytotoxicity against cancer cells. This highlights the potential therapeutic window for compounds like this compound.
属性
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-ethoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-4-21-13-8-12(16-9-17-13)14(20)15-5-6-19-11(3)7-10(2)18-19/h7-9H,4-6H2,1-3H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVULJNHNVLSIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NCCN2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













